molecular formula C9H14O2 B8718794 3-(2-Methylpropoxy)cyclopent-2-en-1-one CAS No. 5682-74-6

3-(2-Methylpropoxy)cyclopent-2-en-1-one

Cat. No.: B8718794
CAS No.: 5682-74-6
M. Wt: 154.21 g/mol
InChI Key: UTJFUDRUZRBQJZ-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)cyclopent-2-en-1-one (CAS # 22117-97-1) is a cyclopentenone derivative with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. Its structure features a cyclopent-2-en-1-one core substituted with a 2-methylpropoxy group at the C3 position. Key identifiers include synonyms such as 2-Methyl-3-(2-methylpropoxy)cyclopent-2-en-1-one and a reported supply source for research purposes .

Properties

CAS No.

5682-74-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(2-methylpropoxy)cyclopent-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-7(2)6-11-9-4-3-8(10)5-9/h5,7H,3-4,6H2,1-2H3

InChI Key

UTJFUDRUZRBQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentenone derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of 3-(2-Methylpropoxy)cyclopent-2-en-1-one with analogous compounds:

Structural Analogues and Substituent Variations

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-Methylpropoxy at C3 C₁₀H₁₆O₂ 168.23 Available for synthesis studies
3-(4-Bromophenyl)cyclopent-2-en-1-one 4-Bromophenyl at C3 C₁₁H₉BrO 249.09 Crystallographically characterized; intermolecular π-π interactions observed
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one Pentyloxy at C2, methyl at C3 C₁₁H₁₈O₂ 182.26 Read-across analog for toxicity evaluation (genotoxicity, skin sensitization)
(Z)-3-Methyl-2-(pent-2-enyl)cyclopent-2-en-1-one Pent-2-enyl at C2, methyl at C3 C₁₁H₁₆O 164.24 Key component in cis-Jasmone (floral fragrance)
(E)-3-(But-2-en-1-yl)cyclopent-2-en-1-one But-2-enyl at C3 C₉H₁₂O 136.19 Byproduct in Ni(NHC)-catalyzed rearrangements
5-Acetoxy-2-ethyl-3-methoxy-2-cyclopenten-1-one Acetoxy at C5, ethyl at C2, methoxy at C3 C₁₀H₁₄O₄ 198.21 Intermediate in chemo-enzymatic synthesis
Key Observations:

Substituent Position and Size: The 2-methylpropoxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy or methyl. This may influence reactivity in cycloaddition or nucleophilic substitution reactions.

Toxicity and Safety Profiles :

  • 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS # 68922-13-4) was identified as a read-across analog for 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one due to structural similarity and sufficient toxicological data . This highlights the importance of alkoxy chain length in modulating toxicity.

Applications :

  • Fragrance derivatives like (Z)-3-Methyl-2-(pent-2-enyl)cyclopent-2-en-1-one (cis-Jasmone) demonstrate the role of unsaturated alkyl chains in imparting floral scents .
  • Halogenated analogs (e.g., bromophenyl) are prioritized in crystallography studies for understanding packing motifs .
Key Insights:
  • Synthetic Challenges : Longer alkoxy chains (e.g., pentyloxy) may require protective group strategies to avoid side reactions.
  • Crystallographic Data: Bromophenyl derivatives provide structural benchmarks for computational modeling of cyclopentenones .
Table 3: Toxicity and Bioactivity
Compound Name Toxicity Data Bioactivity Notes References
This compound Insufficient data; in silico read-across recommended Potential for dermal sensitization (analogous to )
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one No genotoxicity or skin sensitization alerts Suitable as a read-across analog
2-Hydroxy-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one Isolated from Barosma spp. Antimicrobial properties reported
Key Insights:
  • Alkoxy and alkyl substituents may reduce systemic toxicity compared to halogenated or aromatic derivatives.
  • Hydroxy-substituted analogs (e.g., 2-hydroxy derivatives) show promise in natural product isolation and bioactivity studies .

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